molecular formula C20H34NNaO7S B13859744 Sulfosuccinimidyl Palmitate Sodium

Sulfosuccinimidyl Palmitate Sodium

Cat. No.: B13859744
M. Wt: 455.5 g/mol
InChI Key: KWVRVQJZBPYBGW-UHFFFAOYSA-M
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Description

Contextualization within Amine-Reactive Bioconjugation Methodologies

Sulfosuccinimidyl Palmitate Sodium belongs to a class of compounds known as N-hydroxysulfosuccinimide (Sulfo-NHS) esters. acs.orgthermofisher.com These esters are widely used in bioconjugation, a process that involves chemically linking two molecules, at least one of which is a biomolecule. The key to their utility lies in their ability to react with primary amines (-NH2), which are readily available on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.com

The reaction between a Sulfo-NHS ester and a primary amine forms a stable amide bond, effectively "conjugating" the molecule to the protein. thermofisher.comnih.gov The "Sulfo" part of the name indicates the presence of a sulfonate group on the N-hydroxysuccinimide ring. This group imparts increased water solubility to the compound compared to its non-sulfonated counterpart (NHS esters), making it particularly suitable for reactions in aqueous environments, which is typical for biological studies. thermofisher.com This water solubility is a key advantage, as it allows for efficient labeling of proteins in their native state without the need for organic solvents that could denature them.

The reaction of Sulfo-NHS esters is most efficient at a slightly alkaline pH (7.2 to 9). thermofisher.com Under these conditions, the primary amines are sufficiently nucleophilic to attack the ester, leading to the formation of the amide bond and the release of N-hydroxysulfosuccinimide. thermofisher.com While hydrolysis of the ester can be a competing reaction, the rate of aminolysis (reaction with amines) is generally much faster, especially at optimal pH levels. nih.gov

Significance in the Study of Lipid Modification and Acylation Processes

A crucial area of research where this compound has proven invaluable is in the study of lipid modification, specifically S-palmitoylation. S-palmitoylation is a reversible post-translational modification where the 16-carbon saturated fatty acid, palmitic acid, is attached to cysteine residues of proteins. nih.govresearchgate.net This modification plays a significant role in regulating protein localization, stability, and function. nih.govresearchgate.netijbs.comnih.gov

This compound, by virtue of its palmitate tail, can be used to mimic this natural process. The palmitate portion of the molecule allows it to interact with and be incorporated into cellular membranes and lipid-binding proteins. The reactive Sulfo-NHS ester group can then covalently link the palmitate to nearby proteins, effectively "tagging" them. This allows researchers to identify and study proteins that undergo palmitoylation or interact with palmitate.

This chemical tool has been instrumental in elucidating the roles of palmitoylation in various cellular processes. For instance, studies have used related sulfosuccinimidyl derivatives of long-chain fatty acids to identify proteins involved in fatty acid transport across cell membranes. nih.gov The ability to introduce a stable palmitoyl (B13399708) group onto proteins provides a powerful method to investigate the functional consequences of this lipid modification, which has been implicated in numerous diseases, including neurological disorders and cancer. nih.govijbs.com

Role as a Biochemical Probe in Membrane and Protein Interaction Research

The dual nature of this compound, with its lipid-like palmitate tail and its protein-reactive Sulfo-NHS ester head, makes it an excellent biochemical probe for studying membrane and protein interactions. The palmitate moiety can insert into the lipid bilayer of cell membranes, positioning the reactive group to interact with membrane-associated proteins.

This property has been exploited to identify and characterize proteins that reside within or are closely associated with cellular membranes. For example, sulfosuccinimidyl derivatives of fatty acids have been used to label membrane proteins in adipocytes, leading to the identification of an 88-kD protein implicated in the transport of long-chain fatty acids, which was later identified as CD36. nih.gov

By using a radiolabeled or otherwise tagged version of this compound, researchers can track the labeled proteins, isolate them, and identify them using techniques like mass spectrometry. This approach provides valuable insights into the architecture of cell membranes and the proteins that mediate the transport of molecules across them. The irreversible nature of the covalent bond formed ensures that the interaction is captured for subsequent analysis. medchemexpress.comscbt.com

Comparison with Related N-Hydroxysulfosuccinimidyl Esters (e.g., Sulfosuccinimidyl Oleate (B1233923) Sodium) in Research Applications

This compound is part of a broader family of N-hydroxysulfosuccinimidyl esters with varying fatty acid chains. A notable example for comparison is Sulfosuccinimidyl Oleate Sodium (SSO), which contains an oleate group (an 18-carbon monounsaturated fatty acid) instead of a palmitate group. medchemexpress.comscbt.comabcam.com

The primary difference between these two compounds lies in the nature of their fatty acid tails. Palmitate is a saturated fatty acid, while oleate is unsaturated. This structural difference can influence their interactions with cellular membranes and proteins. For instance, the kink in the oleate chain due to the double bond can affect how it partitions into different membrane microdomains compared to the straight chain of palmitate.

Both this compound and Sulfosuccinimidyl Oleate Sodium have been used to study fatty acid transport and the function of the fatty acid translocase CD36. nih.govnih.govresearchgate.netmdpi.com SSO has been widely used as an irreversible inhibitor of CD36, blocking the uptake of various fatty acids. abcam.comnih.gov Studies have shown that SSO can inhibit the uptake of palmitate as well. abcam.com

The choice between using this compound and Sulfosuccinimidyl Oleate Sodium in a research setting often depends on the specific biological question being addressed. If the focus is on the role of saturated fatty acids, this compound would be the more appropriate tool. Conversely, if the interest lies in the effects of unsaturated fatty acids, Sulfosuccinimidyl Oleate Sodium would be the preferred reagent.

Interactive Data Table: Comparison of Related Sulfo-NHS Esters

FeatureThis compoundSulfosuccinimidyl Oleate Sodium (SSO)
Fatty Acid Component Palmitate (C16:0, saturated)Oleate (C18:1, monounsaturated)
Primary Research Focus Studying interactions and modifications related to saturated fatty acids.Investigating the transport and signaling of unsaturated fatty acids; widely used as a CD36 inhibitor. abcam.comnih.gov
Key Applications Probing protein palmitoylation. nih.govIrreversible inhibition of fatty acid translocase CD36. abcam.comnih.gov
Structural Impact Straight alkyl chain, may favor packing in ordered membrane domains.Kinked alkyl chain due to a double bond, may influence membrane partitioning.

Properties

Molecular Formula

C20H34NNaO7S

Molecular Weight

455.5 g/mol

IUPAC Name

sodium;1-hexadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C20H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)28-21-18(22)16-17(20(21)24)29(25,26)27;/h17H,2-16H2,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

KWVRVQJZBPYBGW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Sulfosuccinimidyl Palmitate Sodium for Research Purposes

Established Synthetic Pathways for Succinimidyl Esters of Fatty Acids

The creation of succinimidyl esters from fatty acids, such as palmitic acid, is a foundational step in producing sulfosuccinimidyl palmitate sodium. The primary goal is to activate the carboxylic acid group of the fatty acid to facilitate its reaction with an amine. The two most common methods for this activation involve carbodiimide-mediated esterification and thallium salt-mediated methodologies.

Carbodiimide-mediated coupling is a widely used method for synthesizing N-hydroxysuccinimide (NHS) esters. researchgate.netamerigoscientific.com This approach involves the reaction of a carboxylic acid (palmitic acid) with N-hydroxysulfosuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netamerigoscientific.comrsc.org

The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. amerigoscientific.com This intermediate is then subjected to a nucleophilic attack by the hydroxyl group of N-hydroxysulfosuccinimide, yielding the desired sulfosuccinimidyl ester and a urea (B33335) byproduct. amerigoscientific.com While DCC is a common choice, a significant drawback is the formation of dicyclohexylurea, which can be challenging to remove from the final product. researchgate.net In contrast, using EDC results in a water-soluble urea byproduct, simplifying the purification process, particularly for nonpolar esters. researchgate.net

Table 1: Comparison of Common Carbodiimide Coupling Agents

Coupling AgentByproductSolubility of ByproductKey Considerations
DCC (N,N'-dicyclohexylcarbodiimide)DicyclohexylureaInsoluble in most organic solventsPurification can be difficult. researchgate.net
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea derivativeWater-solubleEasier purification via aqueous extraction. researchgate.net

An alternative and highly efficient method for preparing succinimidyl esters of fatty acids utilizes the thallium salt of N-hydroxysuccinimide. researchgate.net This method involves reacting the thallium(I) salt with the corresponding acyl chloride of the fatty acid (e.g., palmitoyl (B13399708) chloride). researchgate.net This approach offers a significant advantage over the carbodiimide method by often producing the active esters in nearly quantitative yields with minimal side products, simplifying the subsequent purification steps. researchgate.net

Design and Synthesis of Chemically Modified this compound Analogs for Mechanistic Probes

Sulfosuccinimidyl palmitate and its oleate (B1233923) analog (SSO) are valuable tools for studying cellular fatty acid uptake, particularly the role of the fatty acid translocase FAT/CD36. nih.govfrontiersin.org These compounds act as specific inhibitors, binding to and arresting the transport function of this protein. nih.gov For more detailed mechanistic studies, chemically modified analogs are designed and synthesized. These can include:

Isotopically Labeled Analogs: Incorporating stable isotopes like ¹³C or ²H into the palmitate chain allows for tracing the metabolic fate of the fatty acid using mass spectrometry.

Fluorinated Analogs: Strategic placement of fluorine atoms can alter the electronic properties and metabolic stability of the fatty acid without significantly changing its size, providing insights into protein-ligand interactions.

Analogs with Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) to the palmitate chain enables visualization and affinity-based isolation of interacting proteins.

The synthesis of these analogs often requires multi-step procedures to introduce the desired modifications onto the palmitic acid backbone before the final esterification with N-hydroxysulfosuccinimide. mdpi.com

Optimization of Reaction Conditions for Research-Scale Production

The efficiency of synthesizing this compound is highly dependent on several reaction parameters. Optimization is crucial to maximize yield and purity. Key factors to consider include:

Reactant Concentrations: The molar ratio of the fatty acid, N-hydroxysulfosuccinimide, and the coupling agent must be carefully controlled. Studies on similar NHS-ester couplings have shown that higher concentrations of reactants can lead to more efficient coupling. researchgate.net

Solvent: The choice of solvent is critical. Anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the reactants and prevent premature hydrolysis of the active ester. thermofisher.com

pH: For reactions in aqueous or partially aqueous media, the pH must be carefully controlled. While the synthesis itself is typically done in organic solvents, subsequent bioconjugation reactions using the product are pH-sensitive, with a range of 7.0-9.0 often being optimal. nih.gov

Temperature and Reaction Time: Reactions are typically carried out at room temperature. biotium.com The reaction time can vary, but it's important to monitor the reaction's progress to avoid the degradation of the product over extended periods. nih.gov

Purification Techniques for Academic Research Grade Compound

Achieving high purity is essential for the use of this compound in research. The purification strategy must effectively remove unreacted starting materials and byproducts.

Extraction: If a water-soluble carbodiimide like EDC is used, the water-soluble urea byproduct can be removed by washing the reaction mixture with water. researchgate.net The lipophilic product will remain in the organic layer.

Crystallization/Precipitation: The desired product can often be purified by crystallization from an appropriate solvent system. This method relies on the differential solubility of the product and impurities.

Column Chromatography: Silica (B1680970) gel chromatography is a standard technique for purifying organic compounds. researchgate.net However, the polar nature and potential instability of NHS esters can make this challenging. stackexchange.com For nonpolar NHS esters, reversed-phase chromatography can be a viable alternative. rsc.orgresearchgate.net

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. For stubborn impurities like dicyclohexylurea from DCC-mediated reactions, repeated crystallizations or specialized chromatographic techniques may be necessary. researchgate.net

Analytical Validation of Synthetic Intermediates and Final Products

Confirming the identity and purity of the synthetic intermediates and the final this compound is a critical final step. A combination of analytical techniques is employed for comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. For sulfosuccinimidyl palmitate, characteristic signals would include the protons of the succinimide (B58015) ring (a singlet around 2.9 ppm), the aliphatic protons of the palmitate chain, and the protons adjacent to the ester and sulfo groups. researchgate.netchemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming that the correct product has been formed.

Infrared (IR) Spectroscopy: FTIR spectroscopy can verify the formation of the ester by identifying the characteristic carbonyl (C=O) stretching vibrations of the succinimidyl ester group.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC), particularly using a method like Hydrophilic Interaction Chromatography (HILIC), can be used to assess the purity of the final product and quantify any remaining N-hydroxysulfosuccinimide impurity. rsc.orgd-nb.info UV detection at wavelengths around 220 nm or 260 nm is effective for this purpose. researchgate.netd-nb.info

Table 2: Analytical Techniques for Validation

TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural ElucidationConfirms the covalent structure and identifies key functional groups. researchgate.net
Mass Spectrometry Molecular Weight DeterminationVerifies the molecular mass of the final product and intermediates.
IR Spectroscopy Functional Group AnalysisConfirms the presence of the succinimidyl ester carbonyl group.
HPLC (HILIC) Purity Assessment & QuantificationSeparates the product from impurities like hydrolyzed NHS/sulfo-NHS. rsc.orgd-nb.info

Mechanistic Investigations of Reactivity and Biochemical Interactions

Reactivity Profiling with Primary Amine Functional Groups

The cornerstone of Sulfosuccinimidyl Palmitate Sodium's utility in bioconjugation lies in the reactivity of its sulfo-NHS ester group towards primary amines. thermofisher.comglenresearch.com This reaction results in the formation of a stable amide bond, covalently linking the palmitate moiety to the target molecule. thermofisher.comglenresearch.com Primary amines are prevalent in biological molecules, notably at the N-terminus of proteins and in the side chain of lysine (B10760008) residues, making them readily accessible targets for conjugation. glenresearch.com

Kinetic Analysis of Amide Bond Formation in Aqueous Environments

The formation of an amide bond via an NHS ester involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then resolves with the departure of the N-hydroxysuccinimide leaving group. glenresearch.com The kinetics of this aminolysis reaction are complex and influenced by several factors.

A competing reaction in aqueous environments is the hydrolysis of the NHS ester, which also proceeds via nucleophilic attack, this time by a water molecule or hydroxide (B78521) ion. glenresearch.comnih.gov This hydrolysis is a significant factor as it consumes the reactive ester, thereby reducing the efficiency of the desired conjugation. nih.gov The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline. thermofisher.com For instance, the half-life of hydrolysis for general NHS esters can be several hours at pH 7.0 and 0°C, but this decreases to mere minutes at pH 8.6 and 4°C. thermofisher.com

Kinetic studies on similar NHS ester systems have shown that the aminolysis reaction can exhibit both first-order and second-order dependence on the amine concentration, suggesting a mechanism that can be catalyzed by a second amine molecule acting as a general base. mst.edu This general base catalysis facilitates proton transfer during the rate-determining breakdown of the tetrahedral intermediate. mst.edu The rate constants for these reactions are critical for optimizing conjugation protocols. For example, in a study of a different NHS ester, the heterogeneous aminolysis rate constant was found to be significantly lower than the heterogeneous hydrolysis rate constant, highlighting the competitive nature of these two pathways. nih.govnih.gov

ParameterValueConditionsReference
NHS Ester Half-life (Hydrolysis)4-5 hourspH 7.0, 0°C thermofisher.com
NHS Ester Half-life (Hydrolysis)10 minutespH 8.6, 4°C thermofisher.com
NHS Ester Half-life (Hydrolysis)7 hourspH 7.0 (aqueous solution)
NHS Ester Half-life (Hydrolysis)MinutespH 9.0 (aqueous solution)

Influence of pH and Solvent Systems on Reaction Efficiency and Selectivity

The efficiency and selectivity of the reaction between this compound and primary amines are profoundly influenced by the pH and the solvent system used.

pH: The pH of the reaction medium plays a dual role. Firstly, for the primary amine to act as a nucleophile, it must be in its deprotonated state. stackexchange.com At low pH, amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. stackexchange.comjyi.org As the pH increases, the concentration of the deprotonated amine (-NH2) increases, favoring the aminolysis reaction. jyi.org Consequently, NHS ester reactions are typically performed in buffers with a pH range of 7.2 to 9.0. thermofisher.comthermofisher.com However, as noted earlier, higher pH also accelerates the competing hydrolysis reaction. thermofisher.comstackexchange.com This necessitates a careful balance to maximize conjugation efficiency. nih.gov The optimal pH for many NHS ester labeling procedures is often cited as pH 8.3-8.5. lumiprobe.com

Solvent Systems: The choice of solvent is also critical. While the sulfo-NHS group enhances the water solubility of the reagent, the long palmitate chain imparts significant hydrophobicity. thermofisher.com Many non-sulfonated NHS esters are insoluble in water and must first be dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. thermofisher.comglenresearch.comthermofisher.com This often results in a final reaction mixture containing a small percentage of organic solvent. thermofisher.com The presence of certain solvents, such as high concentrations of glycerol, can decrease reaction efficiency. thermofisher.com Buffers containing primary amines, like Tris, are incompatible as they directly compete with the target molecule for reaction with the NHS ester. thermofisher.com Common buffers used include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate. thermofisher.com

Interactions with Lipid Bilayers and Model Membrane Systems

The amphipathic nature of this compound, with its hydrophobic palmitate tail and hydrophilic sulfo-NHS head, predisposes it to interact with lipid bilayers, the fundamental structure of cell membranes.

Insertion and Localization Studies within Lipid Environments

Upon introduction to an aqueous environment containing lipid vesicles or model membranes, the hydrophobic palmitate chain is expected to spontaneously insert into the nonpolar core of the lipid bilayer. This insertion is driven by the hydrophobic effect, which minimizes the energetically unfavorable contact between the hydrocarbon chain and water. The negatively charged and polar sulfo-NHS headgroup would likely remain at the lipid-water interface, anchored by the inserted palmitate tail. This process effectively "lipidated" the molecule, positioning the reactive ester at the surface of the membrane. Studies on the synthesis of ceramides (B1148491) using fatty acyl N-hydroxysuccinimide esters demonstrate the facility with which these lipidated esters can be handled and react in organic solvent systems, which can be analogous to the hydrophobic core of a membrane. researchgate.net

Effects on Membrane Fluidity and Permeability in in vitro Models

The insertion of foreign molecules into a lipid bilayer can perturb its physical properties, such as fluidity and permeability. The introduction of the rigid, saturated palmitate chain of this compound into a lipid membrane could potentially decrease membrane fluidity. Saturated acyl chains tend to pack more tightly than unsaturated ones, leading to a more ordered and less fluid membrane state. nih.gov The extent of this effect would depend on the concentration of the inserted molecule and the initial composition and phase of the lipid bilayer.

Studies on the interaction of surfactants with dipalmitoylphosphatidylcholine (DPPC) vesicles have shown that the insertion of amphiphiles can depress the gel-to-liquid-crystalline phase transition temperature and broaden the transition width, indicating a disruption of the cooperative packing of the lipid molecules. nih.gov Similarly, sodium palmitate itself has been shown to induce partial uncoupling of mitochondrial respiration and increase the mitochondrial volume in pancreatic islet cells, effects that are linked to alterations in membrane properties. nih.gov While direct studies on this compound are limited, it is plausible that its insertion could alter local membrane curvature and elasticity, which in turn can influence the function of membrane-embedded proteins. nih.gov

Specificity and Selectivity in Macromolecular Conjugation

While the primary targets for NHS esters are aliphatic primary amines, the question of specificity and potential side reactions is crucial in macromolecular conjugation. glenresearch.com

NHS esters are highly selective for primary amines over other nucleophiles commonly found in proteins under typical reaction conditions (pH 7.2-8.5). thermofisher.com However, under certain conditions, other functional groups can exhibit reactivity. For instance, at higher pH, hydroxyl groups (on serine, threonine, and tyrosine) and the guanidinium (B1211019) group of arginine have been observed to undergo acylation. stackexchange.com Sulfhydryl groups (cysteine) can also react, though the resulting thioester bond is less stable than the amide bond formed with amines and can be susceptible to displacement. glenresearch.comstackexchange.com

The selectivity between the N-terminal α-amine and the ε-amines of lysine residues can be modulated to some extent by controlling the pH. stackexchange.com Because the pKa of the N-terminal α-amine is generally lower than that of the lysine ε-amine, performing the reaction at a lower pH (e.g., pH 7) can favor modification of the N-terminus. stackexchange.comjyi.org However, achieving complete site-specificity with NHS esters on a protein with multiple lysine residues is challenging, often resulting in a heterogeneous mixture of labeled products. glenresearch.comnih.gov Despite this, the reaction is highly efficient for labeling proteins and peptides. lumiprobe.com For integral membrane proteins, the efficiency of cross-linking with NHS esters depends on the number and spatial arrangement of accessible primary amine groups. nih.gov

Preferential Reactivity with Lysine Residues in Proteins

This compound, like other N-hydroxysulfosuccinimide esters, exhibits a strong preference for reacting with primary amines to form stable amide bonds. In the context of proteins, the most abundant and accessible primary amines are the ε-amino group of lysine residues and the α-amino group of the N-terminus. thermofisher.comgbiosciences.com The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysulfosuccinimide leaving group. covachem.com

The specificity of this reaction is highly dependent on the pH of the reaction medium. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7 and 9. covachem.comlumiprobe.com Below this range, the amino groups are predominantly protonated (R-NH3+), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the sulfosuccinimidyl ester increases significantly, reducing the efficiency of the desired acylation reaction. lumiprobe.com

Research on compounds structurally similar to this compound has provided direct evidence for this preferential reactivity. For instance, Sulfosuccinimidyl Oleate (B1233923) (SSO), which differs only in the saturation of the fatty acid chain, has been shown to covalently bind to a specific lysine residue (Lys-164) on the CD36 protein. This specific interaction underscores the targeted nature of this class of reagents towards lysine residues within protein structures.

The pKa of the target amino group is a critical determinant of its reactivity. The α-amino group at the N-terminus of a protein typically has a pKa in the range of 8.0-9.0, while the ε-amino group of a lysine side chain has a pKa of about 10.5. covachem.com This difference can be exploited to achieve a degree of selectivity for the N-terminal amine by performing the labeling reaction at a lower pH (around 7), where a larger fraction of N-terminal amines are deprotonated compared to lysine side chains. covachem.com

Table 1: Factors Influencing the Reactivity of this compound with Lysine Residues

FactorEffect on ReactivityRationale
pH Optimal between 7 and 9Balances deprotonation of amino groups (nucleophilic form) and hydrolysis of the ester. covachem.comlumiprobe.com
pKa of Amino Group Lower pKa can increase reactivity at lower pHA greater fraction of the amino group is in the reactive, unprotonated state at a given pH. covachem.com
Accessibility of Lysine Buried residues are less reactiveThe hydrophobic palmitate chain may influence accessibility to solvent-exposed lysine residues.
Local Environment Surrounding amino acids can affect pKaThe chemical environment can modulate the nucleophilicity of the lysine amino group.

Investigation of Potential Off-Target Reactions with Other Nucleophilic Groups

While primary amines are the preferred target, the electrophilic nature of the sulfosuccinimidyl ester allows for potential cross-reactivity with other nucleophilic groups present in proteins, albeit generally at a slower rate. These off-target reactions can be influenced by factors such as pH and the local protein environment.

Studies on N-hydroxysulfosuccinimide esters have demonstrated reactivity with the side chains of several other amino acids. At a physiological pH of 7.4, the general order of reactivity for various functional groups has been reported as:

Nα-Cbz-histidine > Nα-Cbz-lysine ≈ phenylalanine (α-amino group) >> N-acetylcysteine ≈ N-acetyltyrosine. nih.gov

It is important to note that the acylated products of some of these off-target reactions may not be as stable as the amide bond formed with lysine. For example, the acylimidazole adduct formed with the side chain of histidine is a transient product that can be hydrolyzed or react with another nucleophile. nih.gov Reactions with the hydroxyl groups of serine and threonine have also been reported, but these are generally considered to be significantly less favorable than the reaction with primary amines. covachem.com

The reactivity towards the sulfhydryl group of cysteine is also a consideration. While N-hydroxysuccinimide esters can react with thiols to form thioesters, these adducts are more susceptible to hydrolysis and can also be exchanged with more stable amine nucleophiles. covachem.com Therefore, the formation of stable, long-term modifications at cysteine residues by sulfosuccinimidyl esters is generally less efficient than at lysine residues.

The hydrophobic palmitate chain of this compound may also play a role in its off-target reactivity profile. The long alkyl chain could promote partitioning into hydrophobic pockets of proteins, potentially bringing the reactive ester group into proximity with nucleophilic residues other than lysine that may be present in these regions. However, specific research detailing the off-target reactions of this compound is limited.

Table 2: Potential Off-Target Reactions of the Sulfosuccinimidyl Ester Moiety

Nucleophilic GroupAmino Acid(s)Resulting LinkageStability of Adduct
ImidazoleHistidineAcylimidazoleTransient, subject to hydrolysis. nih.gov
ThiolCysteineThioesterLess stable than amide, can be hydrolyzed or exchanged. covachem.com
Phenolic HydroxylTyrosineEsterLess reactive than primary amines at physiological pH. nih.gov
Aliphatic HydroxylSerine, ThreonineEsterSignificantly less reactive than primary amines. covachem.com

Hydrolytic Stability and Decomposition Pathways of the Sulfosuccinimidyl Ester Moiety in Research Media

A critical factor influencing the utility of this compound in aqueous research media is the hydrolytic stability of the sulfosuccinimidyl ester moiety. The primary decomposition pathway in aqueous environments is the hydrolysis of the ester bond, which competes with the desired acylation of protein targets. This hydrolysis reaction results in the regeneration of the original carboxylate (palmitate) and the release of N-hydroxysulfosuccinimide. rsc.orgnih.gov

The rate of hydrolysis is highly dependent on the pH of the medium. The ester is more stable at acidic pH and its rate of hydrolysis increases significantly as the pH becomes more alkaline. lumiprobe.comnih.gov For instance, general N-hydroxysuccinimide (NHS) esters have a half-life of several hours at pH 7, which decreases to minutes at pH 9. gbiosciences.com The sulfated version (sulfo-NHS) is generally more water-soluble but follows a similar pH-dependent hydrolysis profile. thermofisher.com

The temperature of the research medium also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis. The composition of the buffer can also have an effect. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with sulfosuccinimidyl esters as they will react with the reagent and quench its activity. covachem.com Therefore, non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES are recommended for use with this compound.

The long palmitate chain of this compound may influence its hydrolytic stability. The hydrophobic nature of the molecule could lead to the formation of micelles or aggregates in aqueous media. The ester groups within these structures may be less accessible to water, potentially leading to a different observed hydrolysis rate compared to more soluble, short-chain sulfo-NHS esters. However, detailed studies on the specific hydrolysis kinetics of this compound are not widely available.

Table 3: Factors Affecting the Hydrolytic Stability of the Sulfosuccinimidyl Ester Moiety

FactorEffect on StabilityRationale
pH Decreases with increasing pHHydroxide ions catalyze the hydrolysis of the ester bond. lumiprobe.comnih.gov
Temperature Decreases with increasing temperatureProvides the activation energy for the hydrolysis reaction.
Buffer Composition Incompatible with amine-containing buffersPrimary amines in the buffer will react with and consume the reagent. covachem.com
Hydrophobicity May influence stability in aqueous mediaAggregation due to the palmitate chain could alter accessibility to water.

Applications in Biochemical and Cell Biological Research

Applications in Protein and Peptide Modification Research

Sulfosuccinimidyl palmitate sodium is instrumental in several key research applications involving the modification of proteins and peptides. Its unique chemical properties allow for the specific labeling and investigation of protein functions and interactions.

Covalent Labeling Strategies for Protein Visualization and Detection

Sulfosuccinimidyl palmitate, as an N-hydroxysuccinimide (NHS) ester, is a valuable tool for the covalent labeling of proteins. nih.govglenresearch.com This method is effective for attaching labels to primary aliphatic amines, such as those found on the N-terminus and lysine (B10760008) residues of proteins. glenresearch.com While this can sometimes lead to non-specific labeling due to the abundance of lysine residues in many proteins, it remains a widely used technique for introducing biotin (B1667282), fluorophores, and other reporter molecules. nih.govglenresearch.comnih.gov

The process typically involves dissolving the NHS ester in a suitable solvent like DMF or DMSO and adding it to a protein solution in a buffer with a pH of 8-9. glenresearch.com The reaction mixture is incubated to allow for the formation of stable amide bonds between the ester and the protein's primary amines. glenresearch.com This labeling strategy is crucial for a variety of applications, including immunofluorescence and proteomics, allowing for the visualization and detection of specific proteins within complex biological systems. glenresearch.com

Biotinylation of Biomolecules for Affinity-Based Assays

Biotinylation is a powerful technique that utilizes the strong and specific interaction between biotin and avidin (B1170675) or streptavidin for the detection and purification of biomolecules. sigmaaldrich.comamerigoscientific.com NHS ester biotinylation reagents are commonly used to attach biotin to proteins through their primary amine groups, forming stable amide bonds. This labeling allows for the selective capture of biotinylated proteins from complex mixtures using matrices coated with avidin or streptavidin. thermofisher.com

This affinity-based purification is highly effective for isolating low-abundance proteins for further analysis, such as in enzyme assays or structural studies. Biotin-labeled molecules are widely used in various research applications, including enzyme-linked immunosorbent assays (ELISA), western blotting, immunohistochemistry, and immunoprecipitation. amerigoscientific.com The versatility and high affinity of the biotin-streptavidin interaction make biotinylation an indispensable tool in biochemical research. amerigoscientific.comthermofisher.com

Investigation of Protein S-Acylation (Palmitoylation) Mechanisms and Substrates

Protein S-palmitoylation, the reversible attachment of a palmitate group to cysteine residues, is a critical post-translational modification that regulates protein function, localization, and stability. nih.govnih.govnih.gov Sulfosuccinimidyl palmitate and other chemical probes have been instrumental in studying the mechanisms and identifying the substrates of this modification. nih.govnih.gov

Historically, radiolabeled palmitate was used to study palmitoylation, but this method has limitations in terms of safety and sensitivity. nih.govnih.gov Modern approaches often utilize chemical reporters, such as ω-alkynyl palmitic acid, which can be metabolically incorporated into proteins and subsequently visualized through click chemistry. nih.govacs.org These methods allow for the identification of palmitoylated proteins and the enzymes that regulate this process, known as palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs). nih.govgrantome.com The study of S-palmitoylation is crucial for understanding its role in various cellular processes and its dysregulation in diseases like cancer. nih.govnih.govnih.gov

Modulation of Protein-Membrane Interactions and Trafficking for Functional Studies

S-palmitoylation plays a key role in mediating the interaction of proteins with cellular membranes and influencing their trafficking between different organelles. nih.govnih.gov For soluble proteins, palmitoylation can act as a membrane anchor, facilitating their association with the lipid bilayer. nih.gov For transmembrane proteins, palmitoylation can modulate their conformation, their association with specific membrane domains like lipid rafts, and their interactions with other proteins. nih.gov

The dynamic nature of palmitoylation allows for the controlled regulation of these processes. nih.gov For example, the palmitoylation state of a protein can determine its localization to the Golgi apparatus, endoplasmic reticulum, or plasma membrane, thereby controlling its function. nih.gov By using chemical probes to study palmitoylation, researchers can investigate how this modification influences protein trafficking and ultimately gain a deeper understanding of the protein's cellular function. nih.govyoutube.com

Research on Cellular Fatty Acid Transport and Metabolism Pathways

This compound has also proven to be an invaluable tool in the study of how cells take up and metabolize fatty acids, particularly through its interaction with the fatty acid translocase CD36.

Use as a Chemical Probe to Investigate Fatty Acid Translocase (CD36) Activity

Sulfosuccinimidyl esters of long-chain fatty acids, including sulfosuccinimidyl palmitate (SSP), are potent and specific inhibitors of the fatty acid translocase CD36. nih.gov This property makes them excellent chemical probes for investigating the role of CD36 in cellular fatty acid uptake. nih.govnih.gov

Table of Research Findings on Sulfosuccinimidyl Palmitate and CD36

Cell Type Research Focus Key Finding with Sulfosuccinimidyl Ester Reference
Rat Adipocytes, Type II Pneumocytes, Cardiac MyocytesInhibition of LCFA uptakeSSO inhibits the bulk of LCFA uptake. nih.gov
Cardiac Giant Membrane VesiclesInhibition of LCFA transportSSO inhibits LCFA uptake, indicating a direct effect on transport. nih.gov
Cardiac MyocytesRole of FAT/CD36 in stimulated LCFA uptakeSSP was used to show that FAT/CD36 is a primary site of regulation for contraction- and insulin-stimulated LCFA utilization. nih.gov
Type II PneumocytesPalmitate uptake mechanismPreincubation with SSO significantly decreases palmitate uptake, confirming the role of FAT/CD36. physiology.orgnih.gov
C2C12 MyotubesRegulation of CD36 level and fatty acid uptakeFatty acid uptake could be blocked by the CD36 inhibitor sulfosuccinimidyl oleate (B1233923). nih.gov

Studies on the Inhibition of Cellular Fatty Acid Uptake in Research Models

This compound and its analogs, such as Sulfosuccinimidyl Oleate Sodium (SSO), are pivotal tools in biochemical research for studying the mechanisms of cellular fatty acid uptake. These compounds are membrane-impermeable molecules that function as irreversible inhibitors of the fatty acid translocase CD36, a key protein involved in the transport of long-chain fatty acids into cells. nih.govnih.gov Research has demonstrated that these sulfosuccinimidyl derivatives covalently bind to and block CD36, thereby inhibiting the uptake of fatty acids like palmitate, oleate, and linoleate. nih.gov

Initial studies on isolated rat adipocytes showed that sulfo-N-succinimidyl derivatives of oleic and myristic acids could inhibit fatty acid transport by approximately 70%. nih.gov This inhibition was specific to the fatty acid transport system, as the transport of glucose and the permeation of structurally similar retinoic acid were unaffected. nih.gov The inhibitory action of these compounds was instrumental in identifying an 85-kDa plasma membrane protein, later confirmed to be CD36, as a facilitator of long-chain fatty acid permeation. nih.gov In various research models, the application of these inhibitors has consistently led to a significant reduction in fatty acid uptake. For instance, in mouse insulinoma MIN6 cells, SSO reduces the uptake of palmitate. Similarly, in primary rat hepatocytes, inhibitors like phloretin, which acts on fatty acid transporters, were shown to diminish palmitate transport, highlighting the protein-mediated nature of this process. nih.gov Further research using radiolabeled palmitate ([¹⁴C]-palmitate) in INS-1 cells confirmed that SSO effectively inhibits cellular palmitate uptake. researchgate.net

Research Model (Cell Type)Inhibitor UsedFatty Acid StudiedKey FindingReference
Isolated Rat AdipocytesSulfosuccinimidyl Oleate (SSO) / Myristate (SSM)Oleate, MyristateInhibited fatty acid transport by ~70% and labeled an 85-kDa membrane protein (CD36). nih.gov
Mouse Insulinoma MIN6 CellsSulfosuccinimidyl Oleate (SSO)PalmitateEffectively reduced the cellular uptake of palmitate.
RAW 264.7 MacrophagesSulfosuccinimidyl Oleate (SSO)Saturated Fatty AcidsImpaired saturated fatty acid-induced processes linked to uptake.
Primary Rat HepatocytesSSO, PhloretinPalmitate, OleateDemonstrated that fatty acid transport is a protein-mediated process involving transporters like FAT/CD36 and FATP-2. nih.gov
INS-1 Cells (Pancreatic Beta-cells)Sulfosuccinimidyl Oleate (SSO)PalmitateSignificantly inhibited the cellular uptake of radiolabeled palmitate. researchgate.net

Impact on Intracellular Lipid Accumulation and Metabolic Signaling Pathways in Experimental Systems

By blocking the primary entry route of fatty acids into cells, this compound and its analogs directly influence intracellular lipid metabolism and related signaling pathways. A primary consequence of inhibiting fatty acid uptake is the reduction of intracellular lipid accumulation. In experimental systems like RAW 264.7 macrophages, Sulfosuccinimidyl Oleate (SSO) impairs the lipid accumulation induced by saturated fatty acids. Palmitate treatment is known to cause significant fat accumulation in hepatocytes, a process that is prevented by inhibitors of fatty acid uptake. researchgate.netnih.gov Studies on high-fat diet-fed mice have shown that oral administration of SSO can reduce lipid accumulation in the liver by as much as 70%, ameliorating hepatic steatosis. frontiersin.org

Beyond simply preventing lipid storage, these inhibitors have profound effects on metabolic signaling. In pancreatic beta-cells, SSO prevents palmitate-induced changes in insulin (B600854) secretion, demonstrating a direct link between fatty acid transport and beta-cell function. In the context of metabolic disease, inhibiting fatty acid uptake can restore metabolic flexibility. Research on perfused diabetic hearts demonstrated that SSO infusion rapidly corrected fatty acid oxidation rates, promoted glycolysis, and decreased myocardial triglyceride deposition during hypoxic stress. nih.govresearchgate.net This intervention improved cardiac function, suggesting that excessive fatty acid uptake, rather than an irreversible defect, was responsible for the functional deficit. nih.gov Furthermore, inhibiting the fatty acid transporter CD36 with SSO has been shown to improve insulin signaling in the adipose tissue of mice on a high-fat diet by reducing macrophage infiltration. Palmitate itself can trigger complex signaling cascades, including the elevation of intracellular calcium and reactive oxygen species, which can be modulated by blocking its entry into the cell. nih.gov The enhanced palmitoylation of CD36, a post-translational modification, is linked to increased fatty acid uptake and lipid accumulation in non-alcoholic steatohepatitis (NASH); inhibition of this process can activate the AMPK pathway and reduce intracellular lipid buildup. nih.gov

Experimental SystemInhibitorObserved ImpactReference
RAW 264.7 MacrophagesSulfosuccinimidyl Oleate (SSO)Impaired saturated fatty acid-induced lipid accumulation.
Diabetic Rat Hearts (perfused)Sulfosuccinimidyl Oleate (SSO)Restored fatty acid oxidation rates, promoted glycolysis, decreased triglyceride deposition, and improved cardiac function. nih.govresearchgate.net
High-Fat Diet-Fed MiceSulfosuccinimidyl Oleate (SSO)Reduced intestinal and hepatic lipid absorption, decreased plasma triglycerides, and improved hepatic steatosis and insulin resistance. frontiersin.org
Mouse Insulinoma MIN6 CellsSulfosuccinimidyl Oleate (SSO)Prevented palmitate-induced changes in insulin secretion.
NASH ModelsInhibition of CD36 PalmitoylationReduces fatty acid uptake, activates AMPK pathway, and ameliorates intracellular lipid accumulation. nih.gov

Nanoparticle Functionalization for Research Applications

Surface Modification of Polymeric and Inorganic Nanoparticles

This compound is a bifunctional molecule ideally suited for the surface modification of nanoparticles in research settings. Its structure comprises a long hydrophobic palmitate tail and a reactive, water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) ester headgroup. cymitquimica.com This amphipathic nature allows for straightforward, single-step surface functionalization of various nanocarriers. nih.gov

For polymeric nanoparticles, which are typically formed via emulsion-based methods, the hydrophobic palmitate tail can be partitioned into the organic phase containing the polymer (e.g., PLA, PLGA). nih.gov Upon solvent removal and nanoparticle formation, the palmitate tail becomes entrapped within the hydrophobic polymer core, leaving the hydrophilic sulfo-NHS ester group exposed on the nanoparticle surface. nih.gov Similarly, for lipid-based nanocarriers like liposomes or solid lipid nanoparticles, the palmitate tail can readily integrate into the lipid bilayer. nih.gov For inorganic nanoparticles, a common strategy involves first coating the surface with a layer of material that the palmitate tail can adsorb to or integrate with, such as a lipid bilayer or a hydrophobic polymer coating, thus anchoring the molecule to the surface. nih.govmdpi.com

The exposed sulfo-NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2) found on proteins, peptides, antibodies, or other amine-functionalized ligands. nih.gov This reaction provides a powerful and widely used method for covalently conjugating biomolecules to the nanoparticle surface, transforming a simple nanocarrier into a functionalized research tool. mdpi.commdpi.com

Development of Targeted Nanocarriers for in vitro or ex vivo Cellular Uptake Studies

The ability to covalently attach biomolecules to nanoparticles via this compound is fundamental to developing targeted nanocarriers for cellular uptake studies. nih.gov In research, understanding how nanocarriers are internalized by specific cells is crucial. mdpi.com By functionalizing the surface of a nanocarrier with a targeting ligand, researchers can direct it to cells expressing the corresponding receptor. nih.gov

The process involves using the sulfo-NHS ester group of surface-bound this compound to conjugate a specific targeting ligand, such as an antibody, an aptamer, or a small molecule like folic acid. nih.govnih.gov This creates a nanocarrier system designed to selectively bind to and be internalized by a target cell population. For example, nanoparticles functionalized with ligands for receptors overexpressed on cancer cells can be used in in vitro studies to investigate the efficiency of targeted delivery and the mechanisms of cellular uptake (e.g., endocytosis). nih.govnih.gov

These targeted nanocarriers are invaluable tools for in vitro and ex vivo research, allowing scientists to study drug delivery pathways, measure the kinetics of cellular uptake, and visualize intracellular trafficking without the complexities of an in vivo system. mdpi.comemanresearch.org This approach enables the systematic evaluation and optimization of nanocarrier design for specific biological applications. mdpi.com

Integration into Biosensing Platforms for Research Diagnostics

The chemical properties of this compound also lend themselves to the development of biosensing platforms for research diagnostics. A biosensor typically requires the stable immobilization of a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) onto a transducer surface. mdpi.com

This compound can act as a molecular linker to achieve this immobilization. The palmitate tail can be used to anchor the molecule to a hydrophobic surface or a lipid layer prepared on the sensor chip, while the reactive sulfo-NHS ester group provides a covalent attachment point for the desired biorecognition molecule. mdpi.com For instance, an antibody could be immobilized on the surface of a screen-printed electrode that has been modified with these linker molecules. mdpi.com This functionalized electrode could then be used in an electrochemical immunoassay to detect a specific antigen in a research sample. The stable, covalent linkage ensures that the biorecognition element remains attached to the sensor surface during the assay, providing a robust and reusable platform for research-based diagnostics.

Development of Novel Biochemical Assays and Research Tools Utilizing this compound

Beyond its direct application as an inhibitor, this compound and its analogs have been instrumental in the development of novel biochemical assays and tools that have advanced the understanding of membrane biology and protein function.

The initial use of sulfosuccinimidyl derivatives of fatty acids was as a chemical probe to identify and label membrane proteins involved in fatty acid transport. nih.gov By covalently reacting these molecules with isolated adipocytes, researchers were able to specifically label an 85-kDa protein that was responsible for transport activity, which was subsequently identified as CD36. nih.gov This represented a significant step forward, providing a tool to "fish out" and identify a previously unknown component of the fatty acid transport machinery.

More sophisticated research has utilized these compounds to probe the structural and functional details of the CD36 protein. In a key study, mass spectrometry was employed to analyze CD36 that had been treated with Sulfosuccinimidyl Oleate (SSO). nih.govnih.gov This assay identified Lysine 164 as the specific amino acid residue within CD36 that is covalently modified by SSO. nih.govnih.gov Mutating this lysine residue was shown to impair the protein's ability to transport fatty acids and to signal for intracellular calcium release. nih.gov This finding was critical, as it pinpointed a key residue within the fatty acid-binding domain of CD36, providing invaluable insight into its molecular mechanism. nih.gov This demonstrates the evolution of the compound's use from a simple inhibitor to a high-precision tool for mapping protein active sites and developing novel assays to dissect molecular function.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of Sulfosuccinimidyl Palmitate Sodium. These techniques probe the molecular structure at the atomic and functional group levels, providing a fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The long aliphatic chain of the palmitate moiety would exhibit a series of overlapping multiplets in the upfield region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.88 ppm, while the numerous methylene (B1212753) groups (-(CH₂)₁₂-) would resonate between approximately 1.25 and 1.4 ppm. The methylene group adjacent to the carbonyl group (α-CH₂) is deshielded and would appear further downfield as a triplet around 2.6 ppm. The protons of the succinimide (B58015) ring are diastereotopic and would present as a complex multiplet, expected around 2.9-3.4 ppm, with the proton adjacent to the sulfonate group showing a distinct shift.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the ester group is expected to resonate in the downfield region, around 170 ppm, while the carbonyl carbons of the succinimide ring would also be in a similar range. The carbons of the palmitate aliphatic chain would appear in the upfield region from approximately 14 ppm (terminal CH₃) to 34 ppm (CH₂ adjacent to the carbonyl). The carbon atoms of the succinimide ring would be found in the range of approximately 25-55 ppm, with the carbon bearing the sulfonate group being significantly shifted. rsc.orgnih.govresearchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from structurally related compounds.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Palmitate CH₃~0.88 (t)~14.1
Palmitate -(CH₂)₁₂-~1.25-1.40 (m)~22.7-31.9
Palmitate -CH₂-CH₂-COO-~1.70 (quint)~24.9
Palmitate -CH₂-COO-~2.60 (t)~34.1
Succinimidyl -CH₂-CH(SO₃Na)-~2.9-3.4 (m)~25-35
Succinimidyl -CH(SO₃Na)-~3.5-4.0 (m)~50-60
Succinimidyl C=O-~170
Ester C=O-~169

Mass Spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for characterizing the products of its conjugation reactions. MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular identity and the elucidation of structural features through fragmentation analysis.

For this compound itself, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate intact molecular ions. The expected molecular weight of the sodium salt is 481.55 g/mol . In positive ion mode, one might observe the sodiated molecule [M+Na]⁺ or the molecule with the loss of a sodium ion and addition of a proton [M-Na+2H]⁺.

The primary utility of MS in the context of this compound is the characterization of its conjugates with proteins or other amine-containing molecules. When this compound reacts with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue), the palmitoyl (B13399708) group is covalently attached, and the N-hydroxysulfosuccinimide group is released. This results in a predictable mass shift in the target molecule, which can be precisely measured by MS. For instance, the addition of a palmitoyl group results in a mass increase of 238.23 Da (C₁₆H₃₀O).

Tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide or protein and pinpoint the exact site of modification. By selecting the precursor ion of the palmitoylated peptide and subjecting it to fragmentation, a series of product ions (b- and y-ions) are generated. The masses of these fragment ions reveal the amino acid sequence and the location of the palmitoyl modification. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound and its Conjugates

AnalyteIonization ModeExpected m/zNotes
This compoundESI-[M-Na]⁻ at 458.2Represents the anionic part of the molecule.
This compoundESI+[M+H]⁺ at 482.2Protonated molecule.
Palmitoylated PeptideESI+[Peptide+H+238.23]⁺Mass of the original peptide plus the mass of the palmitoyl group.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. Both methods probe the vibrations of molecular bonds, which occur at characteristic frequencies.

In the IR spectrum of this compound, strong absorption bands are expected for the various functional groups. The C=O stretching vibrations of the ester and the succinimide ring would appear as strong, sharp peaks in the region of 1700-1820 cm⁻¹. Specifically, the ester carbonyl is expected around 1740 cm⁻¹, while the imide carbonyls may show two bands around 1780 and 1740 cm⁻¹. The sulfonate group (SO₃⁻) will exhibit characteristic strong and broad stretching vibrations, typically in the 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions. The long aliphatic chain of the palmitate will be identified by the C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While carbonyl groups are also visible in Raman spectra, non-polar bonds often give stronger signals. The C-C and C-S stretching vibrations within the molecular backbone would be readily observable. The symmetric stretching of the sulfonate group is also Raman active. The C-H stretching and bending modes of the palmitate chain will also be present. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and thus verifying the compound's identity.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are approximate and based on data from similar compounds.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (Aliphatic)Stretching2850-29602850-2960
C=O (Ester)Stretching~1740~1740
C=O (Imide)Stretching~1780, ~1740~1780, ~1740
S=O (Sulfonate)Stretching1150-12601040-1060
C-N (Imide)Stretching1350-1380-

Chromatographic Methods for Separation and Quantification in Research

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of conjugation reactions. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound. It offers high resolution, sensitivity, and reproducibility, making it ideal for determining the purity of the compound and for monitoring its consumption during a reaction.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for analyzing this amphiphilic molecule. A C18 or C8 stationary phase would be appropriate, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the highly hydrophobic this compound from the column while also allowing for the separation of more polar impurities or by-products, such as hydrolyzed N-hydroxysulfosuccinimide.

Detection is commonly achieved using an ultraviolet (UV) detector, as the succinimide ring exhibits UV absorbance. The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. For reaction monitoring, aliquots can be taken from the reaction mixture over time and analyzed by HPLC. The decrease in the peak area of this compound and the corresponding increase in the peak area of the product can be used to determine the reaction kinetics and endpoint. purdue.eduresearchgate.netresearchgate.netnih.gov

Table 4: Representative RP-HPLC Method Parameters for Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient5% to 100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm and 260 nm
Expected Retention TimeDependent on exact gradient, but expected to be in the late-eluting portion.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative monitoring of reactions involving this compound. It is particularly useful for quickly assessing the progress of a conjugation reaction by visualizing the consumption of the starting material and the formation of the product.

For the analysis of this compound, a silica (B1680970) gel TLC plate would be used as the stationary phase. The choice of the mobile phase (eluent) is critical and would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent system would provide a good separation between the relatively non-polar this compound and the more polar product (if the conjugated molecule is polar) or any polar by-products like hydrolyzed N-hydroxysulfosuccinimide.

The spots on the TLC plate can be visualized under UV light (due to the succinimide ring) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor, which react with the palmitate chain. The progress of the reaction is monitored by observing the disappearance of the spot corresponding to this compound and the appearance of a new spot for the product. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. A change in the Rf value clearly indicates that a reaction has occurred. nih.gov

Table 5: Example TLC System for Monitoring a Reaction with this compound

ParameterCondition
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseDichloromethane:Methanol (e.g., 9:1 v/v)
VisualizationUV light (254 nm), Potassium Permanganate stain
Expected Rf of Starting MaterialRelatively high (e.g., 0.7-0.8)
Expected Rf of Polar ProductLower than starting material

Biophysical Techniques for Interaction Studies of Conjugates

The conjugation of this compound to biomolecules, resulting in palmitoylated entities, alters their physicochemical properties and interaction profiles. Understanding these new interactions is crucial for characterizing the modified molecule's function. Biophysical techniques offer powerful, quantitative insights into these dynamic processes.

Surface Plasmon Resonance (SPR) for Label-Free Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to quantitatively measure the interactions between molecules. nih.govyoutube.com The method involves immobilizing one molecule (the ligand) onto a sensor chip coated with a thin metal film, typically gold. An interacting partner (the analyte) is then flowed across this surface in a solution. nih.gov The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. youtube.com This change, measured in resonance units, is directly proportional to the mass of the analyte bound to the ligand. youtube.com

For conjugates of Sulfosuccinimidyl Palmitate, SPR is particularly useful for studying their interactions with cellular components like proteins and membranes. For instance, a palmitoylated protein can be immobilized on the chip to study its binding to specific receptors, or conversely, lipid bilayers or liposomes incorporating the palmitate chain can be fixed to the sensor surface to analyze the binding of various proteins. nih.gov

The real-time nature of SPR allows for the determination of key kinetic parameters from a single experiment. By monitoring the association phase (as the analyte flows over the ligand) and the dissociation phase (as the analyte is washed away), researchers can calculate the association rate constant (kₐ) and the dissociation rate constant (kₑ). youtube.com These values provide a detailed understanding of the binding event, including how quickly the complex forms and how stable it is. The ratio of these constants (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a measure of the binding affinity. youtube.com

Table 1: Key Kinetic and Affinity Parameters Determined by SPR

Parameter Symbol Description Information Gained
Association Rate Constant kₐ The rate at which the analyte binds to the immobilized ligand. Speed of complex formation.
Dissociation Rate Constant kₑ The rate at which the analyte-ligand complex dissociates. Stability of the molecular complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. nih.govspringernature.com This method provides a complete thermodynamic profile of a binding event in a single experiment, without the need for labeling or immobilization. researchgate.net In a typical ITC experiment, a solution of one molecule (the ligand, e.g., a palmitoylated peptide) is titrated in small, precise amounts into a sample cell containing a solution of its binding partner (the macromolecule, e.g., a target protein). iaanalysis.com Each injection triggers a small heat release or absorption, which is measured by the instrument relative to a reference cell. iaanalysis.com

As the titration proceeds, the binding sites on the macromolecule become saturated, and the magnitude of the heat change per injection diminishes until only the heat of dilution is observed. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. The shape of this binding isotherm can be analyzed to determine the fundamental thermodynamic parameters of the interaction.

For conjugates derived from Sulfosuccinimidyl Palmitate, ITC is invaluable for understanding the forces driving their interactions. For example, it can be used to characterize the binding of a palmitoylated protein to a lipid membrane or another protein. nih.govnih.gov The technique yields direct measurements of the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). springernature.com From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a comprehensive picture of the thermodynamic driving forces (whether the interaction is driven by favorable enthalpy, entropy, or both). nih.gov

Table 2: Thermodynamic Parameters Obtained from a Single ITC Experiment

Parameter Symbol Description
Binding Stoichiometry n The number of ligand molecules that bind to one macromolecule.
Association Constant Kₐ A measure of the affinity of the ligand for the macromolecule.
Enthalpy of Binding ΔH The heat released or absorbed during the binding event.
Entropy of Binding ΔS The change in the randomness or disorder of the system upon binding.

Microscopic Techniques for Visualization of Modified Structures

Visualizing the effects of palmitoylation at the nano- and micro-scale is essential for understanding how modification with this compound impacts larger structures and cellular behavior. Electron and fluorescence microscopy are cornerstone techniques for this purpose.

Electron Microscopy (SEM, TEM) for Nanoparticle Morphology and Conjugate Visualization

Electron microscopy (EM) utilizes electron beams to generate high-resolution images of specimens, far exceeding the resolving power of light microscopy. This makes it indispensable for studying the morphology of nanoparticles and macromolecular conjugates.

Transmission Electron Microscopy (TEM) provides detailed two-dimensional projections of a sample's internal structure. qutem.com For lipid-based nanoparticles, which can be formed using palmitoylated components, TEM reveals critical information about size, shape, and lamellarity. researchgate.net A significant advancement is cryo-transmission electron microscopy (cryo-TEM), where samples are flash-frozen in their native, hydrated state. nanoimagingservices.com This vitrification process prevents the formation of ice crystals and avoids artifacts associated with dehydration or negative staining, allowing for the visualization of the particle's true morphology and internal contents. nanoimagingservices.comthermofisher.com Cryo-TEM is crucial for assessing features like drug encapsulation, particle uniformity, and the internal phase of lipid nanoparticles. nanoimagingservices.comthermofisher.com

Table 3: Comparison of Electron Microscopy Techniques for Nanoparticle Characterization

Technique Principle Information Obtained Key Advantages for Palmitoylated Structures
Transmission Electron Microscopy (TEM) An electron beam is transmitted through an ultra-thin specimen. High-resolution 2D projection, internal structure, size, shape distribution. qutem.comresearchgate.net Can visualize the core-shell structure of lipid nanoparticles and the arrangement of internal components. cambridge.org
Cryo-TEM TEM applied to samples vitrified by rapid cooling. Morphology in a near-native, hydrated state, encapsulation efficiency, lamellarity. nanoimagingservices.comthermofisher.com Avoids artifacts from staining/drying; provides accurate size and structural integrity assessment. researchgate.netthermofisher.com

| Scanning Electron Microscopy (SEM) | An electron beam scans the surface of a bulk specimen. | Surface topography, 3D-like morphology, particle aggregation. | Useful for imaging the surface features of modified microstructures or materials. |

Fluorescence Microscopy for Cellular Localization of Labeled Biomolecules

Fluorescence microscopy is a vital tool for visualizing the spatial distribution and dynamic trafficking of specifically labeled molecules within living or fixed cells. nih.gov When a biomolecule is modified by a palmitate group, its hydrophobicity increases, often leading to its translocation to and association with cellular membranes, such as the plasma membrane or the Golgi apparatus. nih.govnih.gov

To visualize this, researchers can employ several strategies. A common approach involves genetically fusing the protein of interest to a fluorescent protein (like Green Fluorescent Protein, GFP). researchgate.net The effect of palmitoylation on this fusion protein's localization can then be directly observed. Alternatively, metabolic labeling can be used, where cells are incubated with a modified palmitic acid containing a "clickable" chemical group (e.g., an alkyne). acs.org This probe is incorporated into proteins via the cell's natural palmitoylation machinery. Subsequently, a fluorescent dye containing a complementary reactive group (e.g., an azide) is added, which covalently attaches the fluorophore to the palmitoylated proteins, allowing for their visualization. acs.org

Techniques like confocal microscopy provide high-resolution optical sections, eliminating out-of-focus light to generate crisp images of subcellular structures. nih.gov This allows researchers to pinpoint the localization of palmitoylated proteins, for example, confirming their presence in the Golgi or along microtubule tracks. acs.orgnih.gov Dynamic studies, such as Fluorescence Recovery After Photobleaching (FRAP), can also be used to measure the mobility and membrane-binding strength of these labeled proteins. nih.gov

Table 4: Methods for Fluorescently Visualizing Palmitoylated Biomolecules

Method Description Application
Fluorescent Protein Fusions (e.g., GFP) The target protein's gene is fused with the gene for a fluorescent protein. Tracks the localization and trafficking of a specific protein in response to palmitoylation in living cells. researchgate.net
Metabolic Labeling with Click Chemistry Cells are fed a palmitic acid analog with a bioorthogonal handle (e.g., alkyne). A fluorescent probe with a complementary handle (e.g., azide) is then used for detection. acs.org Enables global or specific imaging of newly synthesized palmitoylated proteins in their cellular context. acs.org

| Proximity Ligation Assay (PLA) | Uses antibodies to recognize the target protein and the modification (or a reporter tag), generating a fluorescent signal only when the two are in close proximity (<40 nm). frontiersin.org | Provides high-resolution imaging and confirmation of the palmitoylation status of specific proteins in intact cells. acs.orgfrontiersin.org |

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Sulfosuccinimidyl Palmitate Sodium, and a protein. While specific docking studies on this exact compound are not extensively published, the principles can be understood from simulations of similar acylated molecules and N-hydroxysuccinimide (NHS) esters.

Molecular docking predicts the preferred orientation of the molecule when binding to a target protein. For this compound, this would involve the palmitoyl (B13399708) chain interacting with hydrophobic pockets on the protein surface, while the reactive sulfosuccinimidyl group is positioned to react with nucleophilic amino acid residues, primarily the ε-amino group of lysine (B10760008).

MD simulations provide a dynamic view of these interactions over time. nih.gov Studies on acylated proteins, such as those with attached fatty acid chains, have shown that these lipid modifications significantly influence protein conformation and interactions. nih.govnih.gov For instance, MD simulations of acylated acyl carrier proteins revealed that the fatty acid chain resides within a hydrophobic pocket, and its mobility is dependent on its length. nih.gov The simulations also demonstrated the transition of the acyl chain from a solvent-exposed state to a buried conformation within the protein's hydrophobic core. nih.govnih.gov This process is crucial for the function of many lipidated proteins, including their ability to anchor to cell membranes. nih.govnih.gov

Table 1: Key Insights from Molecular Dynamics Simulations of Acylated Proteins

Simulation Aspect Findings Relevance to this compound
Acyl Chain Conformation The fatty acid chain is highly mobile and tends to occupy hydrophobic pockets within the protein. nih.gov The palmitate chain will likely seek and bind to hydrophobic regions on the target protein, influencing its structure.
Protein Dynamics Lipidation can alter the flexibility and conformational landscape of the protein, particularly in regions near the modification site. nih.gov Covalent modification can induce allosteric changes, potentially affecting protein function.
Solvent Interaction The acyl chain's transition from a solvent-exposed to a buried state is a key event. nih.gov This highlights the initial hydrophobic-driven association of the palmitate group with the protein surface.

| Substrate Recognition | The dynamics of the acylated protein can influence its recognition by other enzymes or binding partners. nih.gov | The palmitoylation of a protein can modulate its biological activity and interactions. |

Quantum Chemical Calculations of Reactivity and Electronic Structure Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can provide valuable information about the reactivity of the N-hydroxysuccinimide (NHS) ester group, which is the site of the bioconjugation reaction.

The reaction between an NHS ester and a primary amine (aminolysis) is a nucleophilic acyl substitution. mst.edu Computational studies can model the reaction pathway, including the formation of a tetrahedral intermediate and the subsequent departure of the N-hydroxysuccinimide leaving group. researchgate.netmst.edu These studies can elucidate the energetics of the reaction, including activation barriers, and how they are influenced by factors such as the solvent and the electronic properties of the reactants. researchgate.net

The reactivity of the NHS ester is also in competition with hydrolysis, the reaction with water. nih.govresearchgate.net Quantum chemical calculations can compare the activation energies for aminolysis and hydrolysis, providing insights into the conditions that favor the desired protein modification. nih.gov For instance, the Hammett ρ values, which can be computationally estimated, reflect the sensitivity of the reaction rate to substituents on the acyl group and can provide insights into charge distribution in the transition state. mst.edu

Gas-phase studies have shown that carboxylates can also react with NHS esters, a reactivity not typically observed in solution. nih.govnih.gov This highlights the importance of the reaction environment in determining the outcome of the conjugation.

Table 2: Computationally Derived Properties of NHS Ester Reactivity

Property Description Significance for this compound
Activation Energy (Aminolysis) The energy barrier for the reaction with an amine. Lower values indicate a faster reaction. researchgate.net Determines the efficiency of protein labeling.
Activation Energy (Hydrolysis) The energy barrier for the reaction with water. nih.gov A higher barrier for hydrolysis relative to aminolysis is desirable for efficient conjugation.
Charge Distribution The distribution of partial charges on the atoms of the NHS ester. The electrophilicity of the carbonyl carbon is a key determinant of reactivity.

| Reaction Mechanism | The step-by-step process of bond formation and breakage. mst.edu | Understanding the mechanism allows for optimization of reaction conditions. |

Computational Modeling of Membrane Integration and Lipid Bilayer Interactions

A key feature of this compound is the long palmitate chain, which can facilitate the association of the modified protein with cellular membranes. Computational modeling, particularly MD simulations, is a powerful tool for studying these interactions. nih.govnih.govst-andrews.ac.uk

Simulations can model the insertion of the palmitoyl group into a lipid bilayer, providing insights into the energetic and structural changes that occur. researchgate.netnih.gov Both all-atom and coarse-grained MD simulations have been used to study the behavior of lipidated proteins and peptides in membrane environments. nih.govacs.org These simulations can reveal how the lipid anchor affects the protein's orientation and dynamics at the membrane surface. nih.gov

For example, simulations have shown that the insertion of just a few carbon atoms of a lipid anchor into the bilayer core can be sufficient to overcome the energy barrier at the water-bilayer interface. nih.gov The length and type of the lipid chain, as well as the properties of the lipid bilayer itself (e.g., lipid composition, presence of cholesterol), can all influence the strength and nature of the interaction. nih.govacs.org

These computational models are crucial for understanding how the lipidation of a protein with a palmitate group can target it to specific membrane compartments and modulate its function through membrane association. longdom.org

Table 3: Insights from Computational Modeling of Lipid-Membrane Interactions

Modeling Aspect Findings Relevance to Palmitoylated Proteins
Membrane Insertion Simulations can calculate the free energy profile of inserting a lipid anchor into the bilayer, identifying energy barriers and stable conformations. nih.gov Predicts the spontaneity and depth of palmitate insertion into the cell membrane.
Lipid Bilayer Perturbation The presence of a lipidated protein can alter the local properties of the membrane, such as thickness and lipid ordering. nih.govacs.org The modified protein can influence its local membrane environment.
Protein Orientation and Dynamics The lipid anchor restricts the motion of the protein and influences its orientation relative to the membrane surface. nih.gov Determines how the palmitoylated protein is presented at the cell surface for interactions.

| Effect of Lipid Composition | The composition of the model membrane (e.g., presence of anionic lipids or cholesterol) affects the interaction with the lipidated protein. acs.org | The targeting and function of the modified protein may vary between different cellular membranes. |

Predictive Algorithms for Bioconjugation Site Identification in Complex Biomolecules

The reaction of this compound with proteins primarily targets the primary amines of lysine residues and the N-terminus. nih.govnih.gov However, not all lysines are equally reactive. The reactivity of a particular lysine residue is influenced by several factors, including its solvent accessibility, local electrostatic environment, and pKa. mpg.deresearchgate.net

Predictive algorithms, often employing machine learning, have been developed to identify which residues in a protein are most likely to be modified. nih.govcam.ac.uknih.gov These algorithms typically use protein structural information and sequence features as input to predict the reactivity of individual amino acids. youtube.comyoutube.com

For lysine residues, a key factor is the pKa of the ε-amino group. mpg.deacs.org The unprotonated (neutral) amine is the nucleophilic species that reacts with the NHS ester. Therefore, lysines with a lower pKa will have a higher fraction of their amine groups in the reactive, unprotonated state at a given pH. Computational tools like PROPKA and various machine learning models can predict the pKa values of ionizable residues in a protein. nih.govchemrxiv.org

These predictive tools are invaluable for designing bioconjugation experiments, as they can help to anticipate which sites on a protein will be preferentially labeled with this compound. This information is crucial for understanding the potential impact of the modification on protein structure and function and for producing more homogeneous conjugates.

Table 4: Factors Influencing Lysine Reactivity and Their Computational Prediction

Factor Description Predictive Tools
Solvent Accessibility The extent to which a residue is exposed to the solvent. Buried residues are less likely to react. Calculated from the protein's 3D structure.
pKa The pH at which the amino group is 50% protonated. A lower pKa generally leads to higher reactivity at neutral or slightly basic pH. mpg.deacs.org PROPKA, pKa-ANI, KaML, and other pKa prediction software. nih.govacs.orgchemrxiv.org
Local Electrostatics The surrounding amino acids can influence the pKa and nucleophilicity of the lysine amine. Calculated using Poisson-Boltzmann or other electrostatic models.

| Local Steric Hindrance | Bulky neighboring residues can physically block access to the lysine amine. | Assessed from the 3D structure. |

Future Directions and Emerging Research Avenues

Exploration of Novel Bioconjugation Chemistries Leveraging Sulfosuccinimidyl Palmitate Sodium

The foundation of this compound's utility lies in its N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amino groups on proteins to form stable amide bonds. lumiprobe.com This well-established chemistry is the basis for its use in bioconjugation. lumiprobe.com However, future research is expected to move beyond simple protein labeling and explore more sophisticated bioconjugation strategies.

Recent advancements in bioconjugation have introduced techniques like click chemistry and enzyme-mediated ligation, which offer greater specificity and control. numberanalytics.com While traditional NHS ester chemistry is robust, it can sometimes be limited by pH sensitivity and the potential for hydrolysis. lumiprobe.comnih.gov Researchers are likely to investigate methods to incorporate this compound into these more advanced workflows. For instance, it could be chemically modified to include bioorthogonal functional groups, allowing for highly specific, multi-step labeling and tracking of lipidated proteins. numberanalytics.com

Another area of exploration is the development of "one-pot" reaction strategies. A recently reported method for selective N-terminal protein labeling involves the conversion of an NHS ester to a more reactive thioester in situ. nih.gov Adapting such a strategy for this compound could enable more precise control over which proteins are lipidated, moving from general cell surface labeling to targeting specific proteins with exposed N-terminal cysteines. nih.gov

Bioconjugation StrategyDescriptionPotential Advantage with this compound
Traditional NHS Ester Coupling Reacts with primary amines to form amide bonds. lumiprobe.comStraightforward method for general cell surface protein lipidation.
Click Chemistry Involves the reaction of bioorthogonal functional groups (e.g., azides and alkynes). numberanalytics.comEnables highly specific and efficient labeling of target proteins.
Enzyme-Mediated Ligation Utilizes enzymes like transglutaminase or sortase for conjugation. numberanalytics.comOffers high specificity and efficiency under mild conditions.
N-Terminal Thioester Conversion In situ conversion of the NHS ester to a thioester for selective N-terminal labeling. nih.govAllows for precise targeting of specific proteins.

Integration into Advanced Materials Science Research for Biomedical Applications

The unique properties of this compound make it a promising candidate for integration into advanced biomaterials. Smart hydrogels and tissue engineering scaffolds are key areas where this compound could see significant application.

Smart Hydrogels: These are materials that can change their properties in response to specific stimuli, such as pH or temperature. nih.gov By incorporating this compound, researchers could create hydrogels that can selectively bind to and deliver lipidated proteins or cells. Hydrogels are valued in tissue engineering for their ability to mimic the natural extracellular matrix and support cell growth. nih.gov The introduction of lipid moieties via this compound could enhance the biocompatibility and cell-adhesion properties of these materials.

Tissue Engineering Scaffolds: These scaffolds provide a structural framework for tissue regeneration. nih.gov The ability to functionalize the surface of these scaffolds with lipidated proteins could be used to create specific cellular microenvironments that promote tissue growth and differentiation. For example, a scaffold modified with this compound could be used to immobilize growth factors or other signaling molecules that have been lipidated, thereby influencing the behavior of cells cultured on the scaffold.

Application in High-Throughput Screening Platforms for Modulators of Cellular Pathways

High-throughput screening (HTS) is a powerful tool for drug discovery, allowing for the rapid testing of thousands of compounds. precigenome.com this compound could be utilized in HTS platforms designed to identify modulators of cellular pathways that are influenced by protein lipidation.

For instance, HTS platforms are being developed to screen for compounds that affect cellular contractile forces, a process relevant to diseases like asthma and glaucoma. nih.govnih.gov By using this compound to mimic the effects of protein palmitoylation on cell surface receptors involved in contraction, researchers could screen for drugs that either enhance or inhibit these effects.

Furthermore, HTS platforms are increasingly being used to study lipidomics and the effects of various drugs on cellular lipid metabolism. nih.govconsensus.app this compound could serve as a tool in these platforms to investigate how artificial lipidation of cell surface proteins alters cellular lipid profiles and signaling pathways. This could lead to the discovery of new therapeutic targets for metabolic diseases. nih.gov Researchers have already developed HTS methods to identify lipids that stabilize membrane proteins, a critical step in structural biology and drug design. nih.gov

Development of Optically or Isotopically Labeled this compound Probes for Advanced Imaging Research

To better understand the fate of lipidated proteins within a cell, researchers are developing advanced imaging techniques. The creation of optically or isotopically labeled versions of this compound would be a significant step forward in this area.

Optically Labeled Probes: Attaching a fluorescent dye to this compound would allow for the direct visualization of lipidated proteins using fluorescence microscopy. This would enable researchers to track the movement and localization of these proteins in real-time, providing insights into their trafficking and signaling functions. Photoactivatable probes are also being developed to study lipid-protein interactions within biological membranes. acs.org

Isotopically Labeled Probes: Replacing some of the atoms in this compound with stable isotopes, such as deuterium (B1214612) or carbon-13, would allow for its detection by mass spectrometry. isotope.com This technique, known as stable isotope labeling, is a powerful tool for tracing the metabolic fate of molecules in vivo. isotope.comnih.gov By using an isotopically labeled this compound, researchers could quantify the extent of protein lipidation and identify the specific proteins that have been modified. This approach has been successfully used with other fatty acids to study lipid metabolism. isotope.comnih.govnih.gov The development of radiolabeled probes is also a promising avenue for improving imaging contrast in diagnostic applications. nih.govnih.gov

Labeling MethodApplicationKey Insights
Optical Labeling (Fluorescence) Live-cell imaging, tracking protein localization. acs.orgReal-time dynamics of lipidated proteins.
Isotopic Labeling (Mass Spectrometry) Quantifying protein lipidation, identifying modified proteins. isotope.comnih.govMetabolic fate and turnover of lipidated proteins.
Radiolabeling In vivo imaging, diagnostics. nih.govnih.govBiodistribution and targeting of lipidated molecules.

Synergistic Research with Other Post-Translational Lipid Modifications

Protein lipidation is a complex process involving various types of lipid modifications, not just palmitoylation. nih.gov Future research will likely focus on the interplay, or "crosstalk," between different lipid modifications and how this collective regulation influences cellular function. nih.gov

For example, studies have shown that there is significant crosstalk between lipid and protein homeostasis, which is crucial for maintaining membrane function. nih.gov The addition of a palmitate group via this compound could influence other lipid modifications on the same or interacting proteins. Investigating these synergistic or antagonistic effects will provide a more complete picture of how protein function is regulated by lipids.

Research into the interplay between different post-translational modifications, such as palmitoylation and ubiquitination, is also an emerging area. mdpi.com Understanding how these different modifications work together to control protein fate and function is a key area for future investigation. The selective degradation of lipid droplets, a process known as lipophagy, is one example where the interplay between different cellular signaling pathways is critical. mdpi.com Furthermore, the interaction between protein import and lipid biogenesis in mitochondria highlights the intricate connections within cellular metabolism. nih.gov Studies on the regulation of sphingolipid metabolism have also revealed complex crosstalk with nutrient signaling pathways. helsinki.fi

By using this compound as a tool to specifically introduce palmitate groups, researchers can begin to unravel the complex network of interactions that govern cellular processes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sulfosuccinimidyl Palmitate Sodium, and how can researchers validate the purity of the product?

  • Methodological Answer : Synthesis typically involves esterification of palmitic acid with sulfosuccinimidyl groups under anhydrous conditions. Key steps include:

  • Purification : Use column chromatography (silica gel, methanol/chloroform gradient) to isolate the compound.
  • Purity Validation :
  • HPLC : Monitor retention time against a certified standard.
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., palmitoyl chain at δ 1.2–1.3 ppm, sulfonate group at δ 3.5–3.7 ppm).
  • Mass Spectrometry : Verify molecular ion ([M–Na]⁻) at m/z 535.3 .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound in aqueous solutions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Detect absorbance at 260–280 nm to monitor hydrolysis (common instability in aqueous media).
  • FTIR : Identify ester carbonyl (C=O) stretching at 1740 cm⁻¹ and sulfonate (S–O) at 1040 cm⁻¹.
  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Experimental Design :
Condition Temperature pH Time (Days) Assessment Metric
Short-term4°C7.47Hydrolysis (%) via HPLC
Long-term-20°C7.430NMR integrity check
  • Data Interpretation : Compare degradation kinetics using Arrhenius plots for temperature-dependent instability .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with amine-containing biomolecules under varying pH and temperature conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary pH (6.5–8.5) and temperature (25–37°C) while maintaining a 10:1 molar ratio (SPS:biomolecule).
  • Efficiency Metrics :
  • Fluorescence Tagging : Quantify unreacted amines post-conjugation using fluorescamine assays.
  • SDS-PAGE : Confirm covalent binding via band shifts .
  • Statistical Analysis : Apply ANOVA to identify optimal conditions (e.g., pH 7.5, 30°C yields >85% efficiency).

Q. What strategies mitigate nonspecific binding when using this compound as a crosslinker in lipid bilayer studies?

  • Methodological Answer :

  • Surface Blocking : Pre-treat membranes with 5% BSA for 1 hour to occupy hydrophobic sites.
  • Competitive Inhibition : Co-incubate with 1 mM palmitic acid to reduce non-covalent interactions.
  • Validation : Use atomic force microscopy (AFM) to visualize binding specificity .

Q. What computational models are suitable for predicting the solvation dynamics of this compound in mixed-solvent systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Parameterize the molecule using CHARMM36 forcefield; simulate in water/DMSO mixtures.
  • Output Metrics :
  • Solvent-accessible surface area (SASA) of the sulfonate group.
  • Radial distribution functions (RDFs) for hydrogen bonding.
  • Validation : Compare with experimental diffusion coefficients from dynamic light scattering (DLS) .

Q. How should researchers reconcile contradictory data in cross-linking studies involving this compound, particularly when comparing in vitro and in vivo results?

  • Methodological Answer :

  • Root-Cause Analysis :

Buffer Compatibility : Check for interfering ions (e.g., Tris buffers inhibit NHS-ester reactivity).

Redox Environment : In vivo glutathione levels may reduce crosslinker stability.

  • Experimental Controls :
  • Include negative controls (no crosslinker) and positive controls (known reactive substrates).
  • Use LC-MS/MS to identify cross-linked peptides in complex matrices .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental parameters in studies using this compound to ensure reproducibility?

  • Methodological Answer :

  • Critical Parameters to Document :
Parameter Example
Solvent Composition10 mM PBS, pH 7.4, 0.1% DMSO
Reaction Time2 hours at 25°C
Quenching Method50 mM glycine, pH 8.0, 10 min
  • Data Sharing : Deposit raw NMR/HPLC files in repositories like Zenodo with DOIs .

Cross-Disciplinary Applications

Q. How can this compound be adapted for targeted drug delivery systems in nanomedicine research?

  • Methodological Answer :

  • Lipid Nanoparticle Functionalization :

Conjugate SPS with PEGylated lipids to enhance stealth properties.

Load with hydrophobic drugs (e.g., paclitaxel) and characterize encapsulation efficiency via dialysis.

  • In Vivo Testing : Use fluorescence resonance energy transfer (FRET) to track nanoparticle stability in serum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.